

GPR120 Expression in Adipose Tissue and Macrophages: A Technical Guide

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Compound of Interest

Compound Name: GPR120 Agonist 4

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Introduction

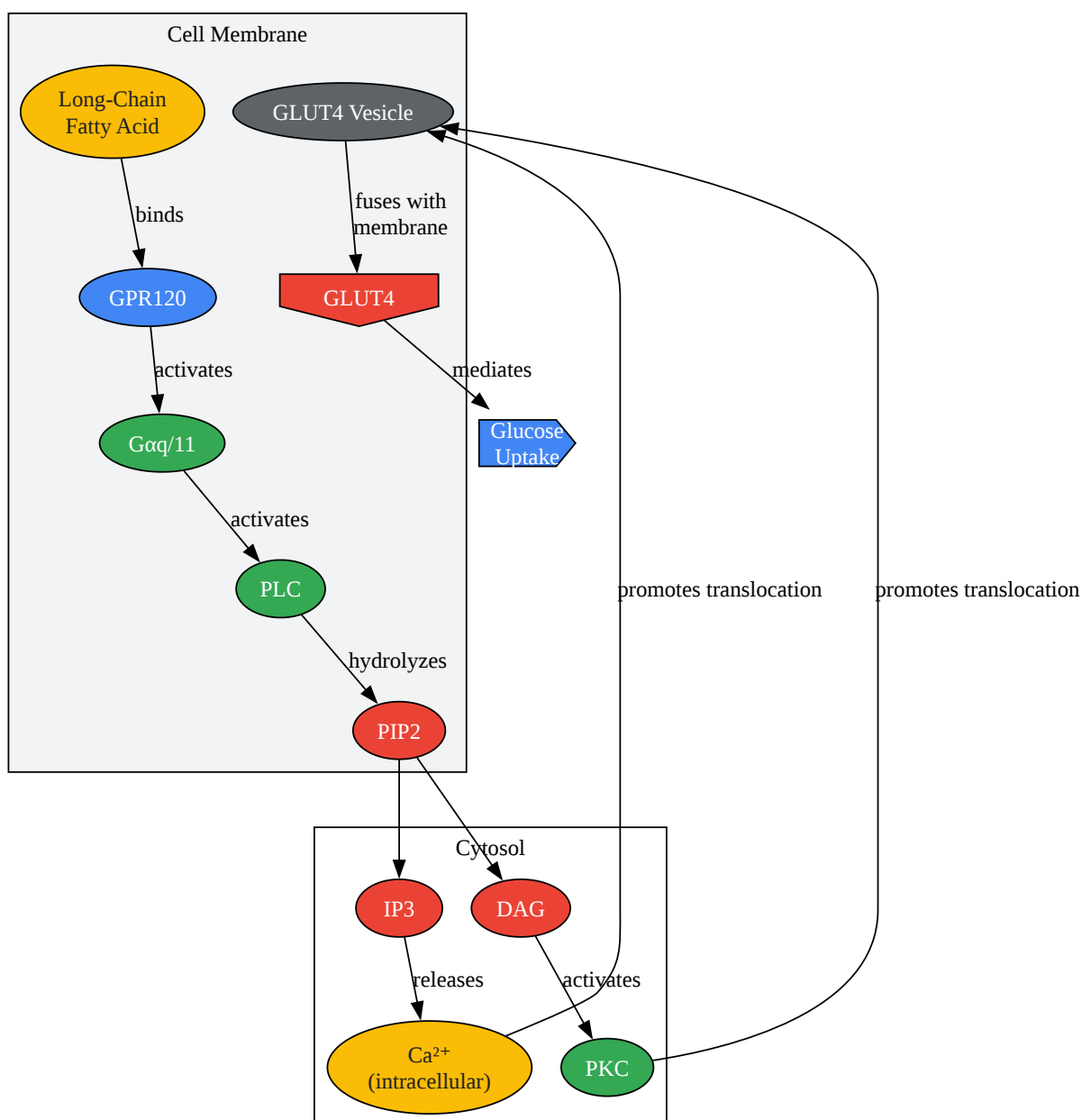
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a critical regulator of metabolic and inflammatory processes.[1][2] Activated by long-chain fatty acids (LCFAs), particularly omega-3 fatty acids, GPR120 is implicated in adipogenesis, glucose uptake, and the modulation of inflammatory responses, making it a promising therapeutic target for metabolic diseases such as obesity and type 2 diabetes.[1][2] This technical guide provides an in-depth overview of GPR120 expression in adipose tissue and macrophages, detailing its signaling pathways, quantitative expression data, and comprehensive experimental protocols for its study.

GPR120 Signaling Pathways

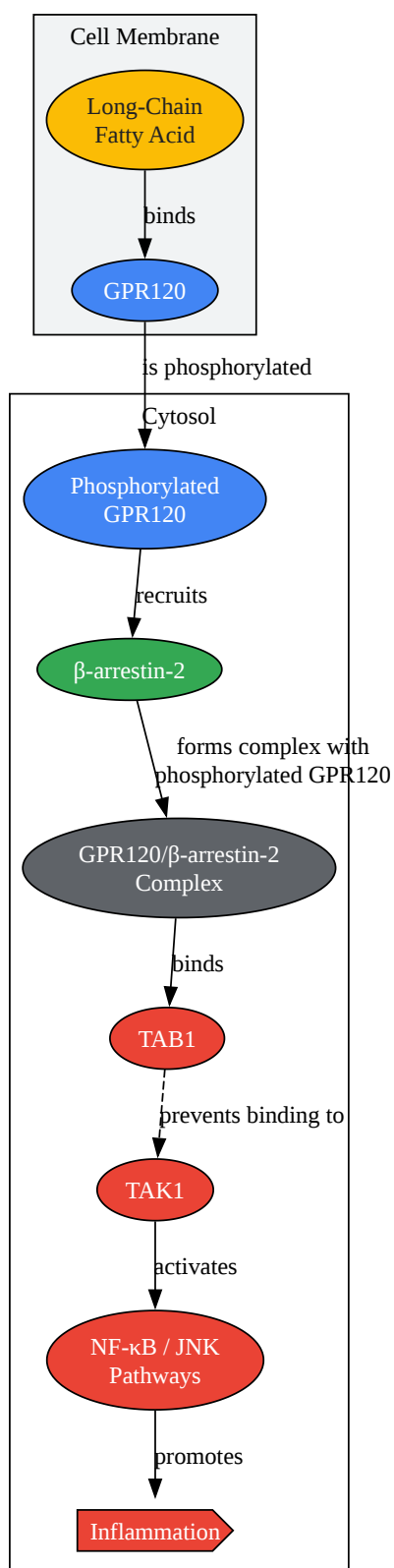
GPR120 activation initiates distinct downstream signaling cascades in adipocytes and macrophages, leading to diverse physiological outcomes.

In adipocytes, GPR120 signaling primarily proceeds through the $G\alpha_q/11$ pathway.[1][2] Upon ligand binding, the activated $G\alpha_q$ subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca^{2+}), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, enhancing glucose uptake.[2]

In macrophages, the anti-inflammatory effects of GPR120 are mediated through a β -arrestin-2-dependent pathway.^[1] Following ligand activation, GPR120 is phosphorylated, leading to the recruitment of β -arrestin-2. The GPR120/ β -arrestin-2 complex then interacts with TAB1, preventing its association with TAK1 and thereby inhibiting the downstream activation of pro-inflammatory signaling pathways such as NF- κ B and JNK.^[1]



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Quantitative Expression of GPR120

The expression of GPR120 varies significantly between different adipose tissue depots and is dynamically regulated by nutritional status. Generally, GPR120 expression is higher in adipose tissue compared to other tissues and is further increased in obesity.

GPR120 Expression in Human Adipose Tissue

Adipose Depot	Condition	Relative GPR120 mRNA Expression	Reference
Subcutaneous	Lean	Lower	[3]
Subcutaneous	Obese	Higher	[3]
Omental	Lean	Lower	[3]
Omental	Obese	Higher	[3]
Visceral	Lean	Lower	[1]
Visceral	Morbidly Obese	Lower	[1]

GPR120 Expression in Murine Adipose Tissue

Adipose Depot	Condition	Relative GPR120 mRNA Expression	Reference
Subcutaneous	Chow Diet	Baseline	[1]
Subcutaneous	High-Fat Diet	Increased	[1]
Epididymal	Chow Diet	Baseline	[1]
Epididymal	High-Fat Diet	Increased	[1]
Mesenteric	Chow Diet	Baseline	[1]
Mesenteric	High-Fat Diet	Increased	[1]
Perinephric	Chow Diet	Baseline	[1]
Perinephric	High-Fat Diet	Increased	[1]
Brown Adipose Tissue (BAT)	Cold Exposure	Increased	[4]

GPR120 Expression in Macrophages

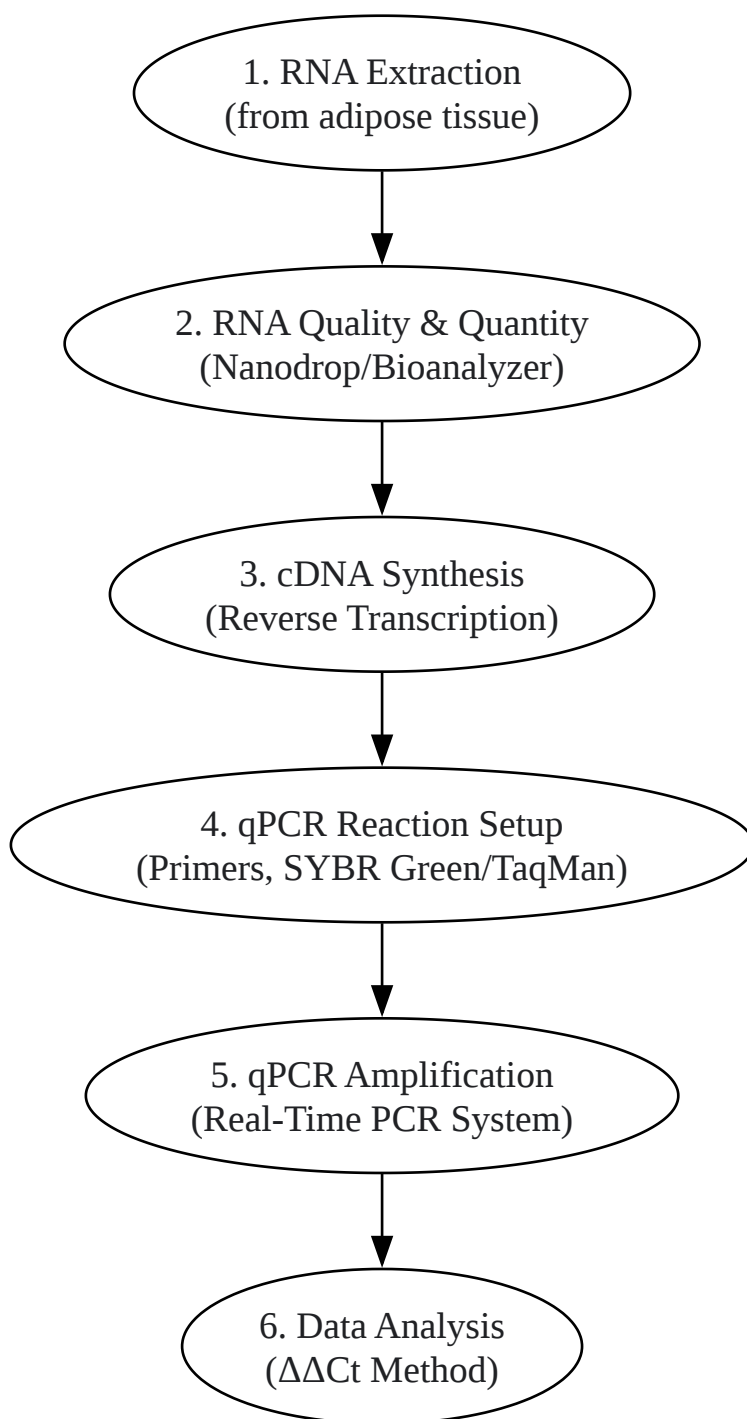
GPR120 expression is also observed in macrophages, where it plays a key role in mediating anti-inflammatory responses. While specific quantitative data comparing M1 and M2 macrophages is still emerging, studies have shown that GPR120 activation can modulate macrophage polarization.

Macrophage Type	Condition	Relative GPR120 mRNA Expression	Reference
Murine Peritoneal Macrophages	Control	Baseline	[5]
Murine Alveolar Macrophages	-	Higher than peritoneal macrophages	[5]
Adipose Tissue Macrophages (ATMs)	High-Fat Diet	Increased iNOS/Arginase ratio (M1/M2 marker) reversed by GPR120 agonist	[6]

Experimental Protocols

Quantitative Real-Time PCR (qPCR) for GPR120 mRNA Expression

This protocol outlines the steps for quantifying GPR120 mRNA levels in adipose tissue.



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1. RNA Extraction:

- Homogenize ~100 mg of frozen adipose tissue in 1 mL of TRIzol reagent.
- Follow the manufacturer's protocol for phase separation, RNA precipitation, and washing.

- Resuspend the RNA pellet in RNase-free water.

2. RNA Quality and Quantity:

- Determine RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
- Assess RNA integrity by agarose gel electrophoresis or a bioanalyzer.

3. cDNA Synthesis:

- Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers according to the manufacturer's instructions.

4. qPCR Reaction:

- Prepare a reaction mix containing cDNA, forward and reverse primers for GPR120 and a reference gene (e.g., β -actin, GAPDH), and SYBR Green or TaqMan master mix.
- Primer sequences should be designed to span an exon-exon junction to avoid amplification of genomic DNA.

5. qPCR Amplification:

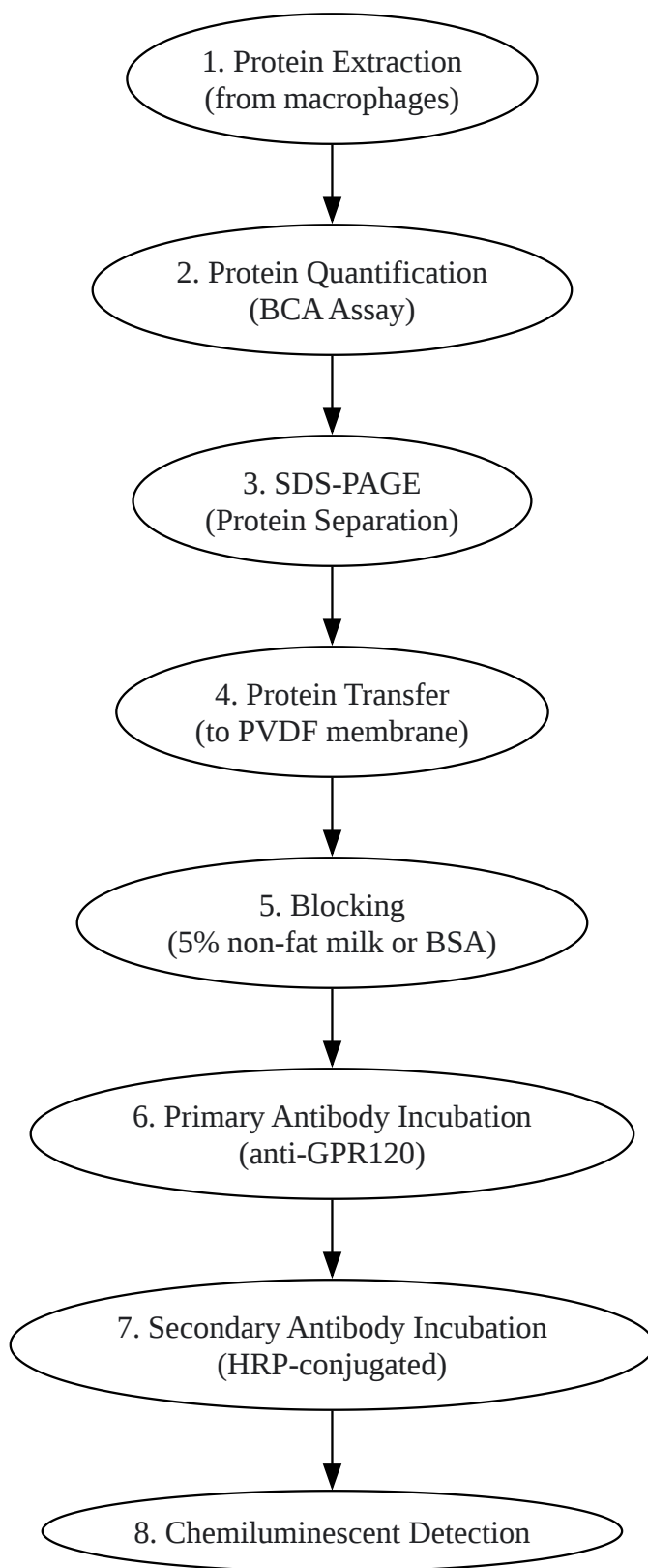
- Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).

6. Data Analysis:

- Calculate the relative expression of GPR120 mRNA using the $\Delta\Delta C_t$ method, normalizing to the expression of the reference gene.

Western Blotting for GPR120 Protein Expression

This protocol describes the detection of GPR120 protein in macrophage cell lysates.



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1. Protein Extraction:

- Lyse macrophage cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

2. Protein Quantification:

- Determine the protein concentration of the lysates using a BCA protein assay kit.

3. SDS-PAGE:

- Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
- Separate the proteins on a 10% SDS-polyacrylamide gel.

4. Protein Transfer:

- Transfer the separated proteins from the gel to a PVDF membrane.

5. Blocking:

- Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

6. Primary Antibody Incubation:

- Incubate the membrane with a primary antibody specific for GPR120 overnight at 4°C. The optimal antibody dilution should be determined empirically.

7. Secondary Antibody Incubation:

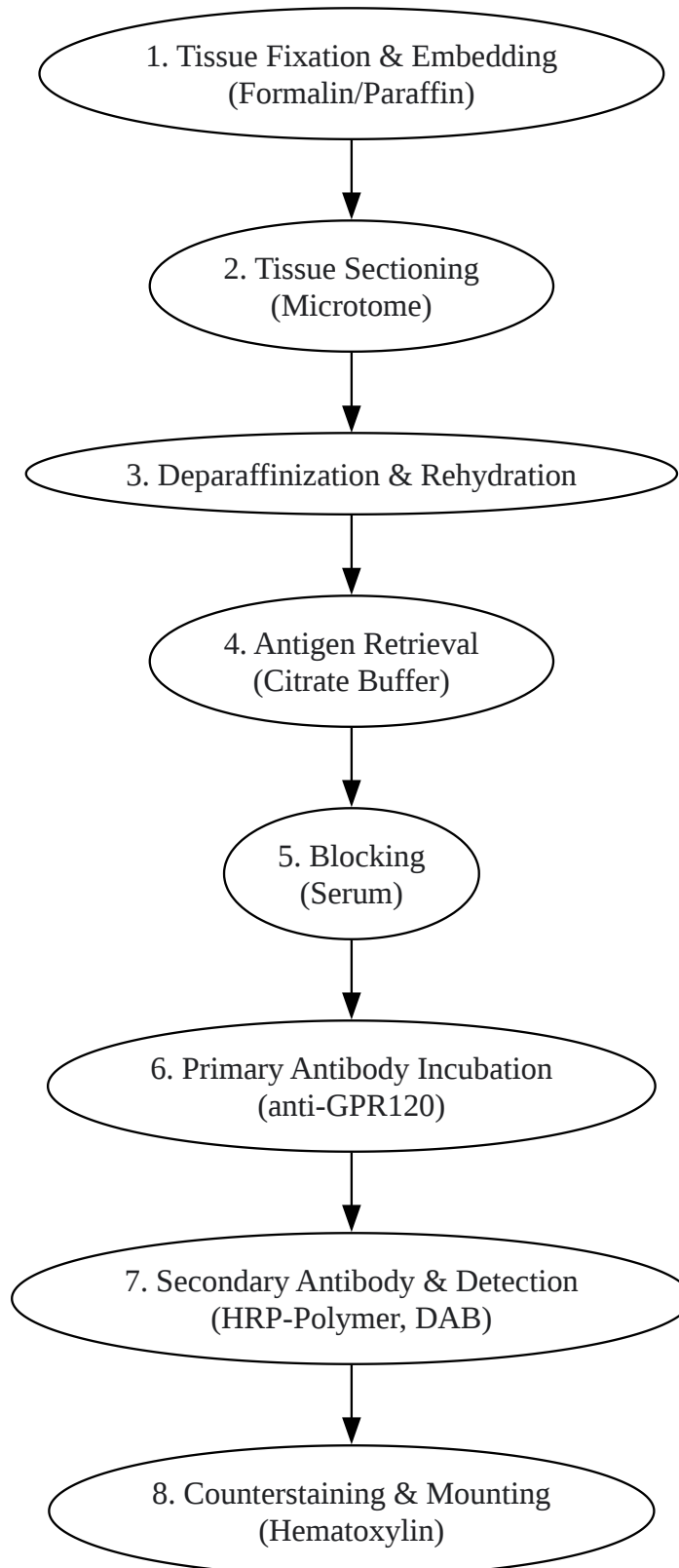
- Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

8. Detection:

- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunohistochemistry (IHC) for GPR120 Localization

This protocol provides a method for localizing GPR120 protein in adipose tissue sections.



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1. Tissue Preparation:

- Fix fresh adipose tissue in 10% neutral buffered formalin and embed in paraffin.

2. Sectioning:

- Cut 4-5 μm thick sections using a microtome and mount on charged slides.

3. Deparaffinization and Rehydration:

- Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

4. Antigen Retrieval:

- Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0).

5. Blocking:

- Block endogenous peroxidase activity with 3% hydrogen peroxide.
- Block non-specific antibody binding with a blocking serum.

6. Primary Antibody Incubation:

- Incubate the sections with a primary antibody against GPR120 overnight at 4°C. The optimal antibody concentration should be determined.

7. Detection:

- Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
- Visualize the signal with a DAB chromogen solution.

8. Counterstaining and Mounting:

- Counterstain the sections with hematoxylin.

- Dehydrate the sections and mount with a permanent mounting medium.

Conclusion

GPR120 plays a multifaceted role in the physiology of adipose tissue and macrophages. Its differential expression in various adipose depots and its distinct signaling pathways in adipocytes and macrophages underscore its importance as a regulator of metabolism and inflammation. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers investigating the function of GPR120 and its potential as a therapeutic target for metabolic and inflammatory diseases. Further research into the nuanced regulation of GPR120 expression and signaling will be crucial for the development of targeted therapies.

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